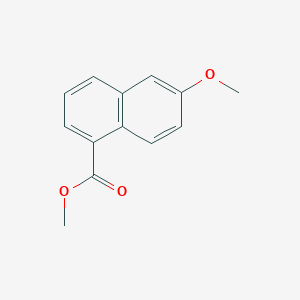

Methyl 6-methoxy-1-naphthoate

Description

This compound is primarily recognized as a key intermediate in synthesizing tolrestat, an aldose reductase inhibitor used to treat diabetic complications . Its structural framework—a fused aromatic ring system with electron-donating (methoxy) and electron-withdrawing (ester) groups—dictates its reactivity and utility in pharmaceutical and organic synthesis.

Properties

CAS No. |

61109-48-6 |

|---|---|

Molecular Formula |

C13H12O3 |

Molecular Weight |

216.23 g/mol |

IUPAC Name |

methyl 6-methoxynaphthalene-1-carboxylate |

InChI |

InChI=1S/C13H12O3/c1-15-10-6-7-11-9(8-10)4-3-5-12(11)13(14)16-2/h3-8H,1-2H3 |

InChI Key |

OIEDIIUKHOBNIG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC=C2)C(=O)OC |

Origin of Product |

United States |

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes alkaline hydrolysis to yield 6-methoxy-1-naphthoic acid. This reaction is highly efficient under optimized conditions.

Reagents/Conditions :

-

Potassium hydroxide (85% aqueous)

-

Tetrahydrofuran (THF)/water solvent system

-

100°C, 4 hours

Product : 6-Methoxy-1-naphthoic acid

Yield : 95%

Mechanistic Insight :

The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the carbonyl carbon, leading to cleavage of the ester bond. The methoxy group remains unaffected due to its stability under basic conditions.

Electrophilic Bromination

Bromination occurs regioselectively at position 8 of the naphthalene ring, influenced by the directing effects of the methoxy and ester groups.

Reagents/Conditions :

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM)

-

Room temperature, 8 hours

Product : Methyl 8-bromo-6-methoxy-1-naphthoate

Yield : High (exact yield not reported, inferred from analogous reactions)

Directing Effects :

-

The methoxy group (electron-donating) directs electrophiles to positions 5 and 7.

-

The ester group (electron-withdrawing) directs meta-substitution to position 8.

-

Experimental evidence from analogous compounds confirms bromination preferentially occurs at position 8 .

Suzuki-Miyaura Coupling

The brominated derivative (methyl 8-bromo-6-methoxy-1-naphthoate) participates in cross-coupling reactions with arylboronic acids.

Reagents/Conditions :

-

Palladium acetate (Pd(OAc)₂) catalyst

-

Cesium carbonate (Cs₂CO₃) base

-

THF/water solvent system

-

60°C, 24 hours

Product : Methyl 8-aryl-6-methoxy-1-naphthoate derivatives

Yield : Up to 77% (optimized conditions)

Scope :

-

Arylboronic acids with electron-donating or withdrawing substituents react efficiently.

-

The reaction enables diversification of the naphthalene scaffold for pharmaceutical or materials science applications.

Nitration

While not explicitly documented for this compound, nitration is anticipated to occur at position 5 or 7 (ortho/para to methoxy) or position 8 (meta to ester), depending on reaction conditions.

Reduction

The ester group could theoretically be reduced to a primary alcohol using agents like LiAlH₄, though experimental data for this specific compound is lacking.

Mechanistic and Synthetic Considerations

-

Regioselectivity : Competing directing effects of substituents require careful optimization to control reaction sites.

-

Catalysis : Palladium-mediated coupling reactions depend on ligand choice and base strength for efficiency .

-

Industrial Relevance : Bromination and coupling reactions enable scalable synthesis of complex naphthalene derivatives for agrochemicals and pharmaceuticals .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Bromination at the 5-position (e.g., Methyl 5-bromo-6-methoxy-1-naphthoate) enhances electrophilic reactivity, enabling downstream pharmaceutical applications . In contrast, amino groups (e.g., Methyl 6-(dimethylamino)-2-naphthoate) increase solubility and alter electronic properties for use in advanced coupling reactions .

- Synthetic Efficiency : The bromination method for Methyl 5-bromo-6-methoxy-1-naphthoate avoids toxic solvents (e.g., chlorinated hydrocarbons) and achieves high yields (92.5%) via H₂O₂-mediated bromine regeneration .

Physicochemical Properties

Key Observations :

- Melting Points: Brominated derivatives (e.g., Methyl 5-bromo-6-methoxy-1-naphthoate) exhibit higher melting points (126–127.5°C) compared to non-brominated analogs due to increased molecular symmetry and intermolecular forces .

- Solubility: this compound is processed in acetic acid, while amino-substituted derivatives may show improved aqueous solubility .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and stability of Methyl 6-methoxy-1-naphthoate in laboratory settings?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity, and thermogravimetric analysis (TGA) to evaluate thermal stability. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). Cross-reference results with safety data sheets (SDS) for physical properties like melting point (270–290°C) and solubility profiles .

Q. How should researchers design in vitro toxicity assays for this compound to assess acute exposure risks?

- Methodological Answer : Follow standardized protocols for acute toxicity testing (e.g., OECD Guideline 423), focusing on endpoints such as cell viability (via MTT assay) and oxidative stress markers (e.g., glutathione depletion). Use human cell lines (e.g., HepG2 for hepatic effects) and animal-derived cells (e.g., murine fibroblasts) to compare species-specific responses. Ensure proper controls for solvent interference (e.g., DMSO) .

Q. What safety protocols are critical for handling this compound in laboratory environments?

- Methodological Answer : Implement PPE (gloves, lab coats, chemical goggles) and local exhaust ventilation to minimize inhalation/contact risks. Store in sealed containers away from oxidizers and ignition sources. Follow spill protocols using inert absorbents (e.g., vermiculite) and avoid water rinses to prevent environmental contamination .

Advanced Research Questions

Q. How can conflicting data on the systemic toxicity of naphthalene derivatives (e.g., hepatic vs. renal effects) be resolved in this compound studies?

- Methodological Answer : Conduct dose-response studies across multiple exposure routes (oral, inhalation, dermal) and analyze organ-specific biomarkers (e.g., ALT for liver, creatinine for kidney). Use systematic review frameworks (Table C-6/C-7) to assess risk of bias in existing literature, prioritizing studies with randomized dosing and controlled allocation .

Q. What computational models are suitable for predicting the environmental fate and biodegradation pathways of this compound?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and partition coefficients (e.g., log Kow). Use molecular docking simulations to predict interactions with microbial enzymes (e.g., cytochrome P450). Validate predictions with experimental data from soil/water microcosms under varying pH and temperature conditions .

Q. How do metabolic pathways of this compound differ between humans and laboratory mammals, and what implications does this have for translational research?

- Methodological Answer : Compare in vitro microsomal assays (human vs. rodent liver S9 fractions) to identify species-specific phase I/II metabolites (e.g., hydroxylation vs. glucuronidation). Use LC-MS/MS for metabolite profiling and cross-reference with toxicokinetic data from controlled exposure studies (Table B-1). Adjust dosing regimens in preclinical models to account for metabolic rate disparities .

Q. What experimental strategies can address gaps in chronic toxicity data for this compound, particularly regarding endocrine disruption potential?

- Methodological Answer : Perform long-term rodent bioassays (e.g., 24-month exposure) with endpoints aligned with OECD Guideline 453. Include hormone level assessments (e.g., thyroid T3/T4, cortisol) and histopathological evaluations of endocrine organs. Integrate transcriptomic analysis (RNA-seq) to identify dysregulated genes in hormone synthesis pathways .

Data Contradiction and Synthesis Challenges

Q. How should researchers reconcile discrepancies in reported ecotoxicological data for this compound (e.g., aquatic toxicity vs. soil persistence)?

- Methodological Answer : Conduct parallel testing in standardized aquatic (e.g., Daphnia magna) and terrestrial (e.g., earthworm) models under identical experimental conditions. Use multivariate statistical analysis (e.g., PCA) to isolate variables (e.g., pH, organic carbon content) influencing toxicity outcomes. Reference inclusion criteria from systematic reviews (Table B-1) to ensure data comparability .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Employ regioselective Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce functional groups at specific positions (e.g., 6-methoxy vs. 2-carboxy). Monitor reaction progress via thin-layer chromatography (TLC) and optimize catalyst systems (e.g., palladium for cross-coupling). Purify intermediates via recrystallization or flash chromatography to ≥95% purity .

Tables for Key Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.